molecular formula C23H23N3O8S B3940233 1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3940233
M. Wt: 501.5 g/mol
InChI Key: MHWAFPCFLDSLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NMS-P118 and is a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of a wide range of cellular processes, including cell growth, proliferation, and survival. The inhibition of CK2 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to CK2 substrates, thereby inhibiting the kinase activity of the enzyme.
Biochemical and physiological effects:
The inhibition of CK2 by this compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has several advantages for lab experiments. The compound is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. In addition, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound also has some limitations. It is a relatively expensive compound, which may limit its use in some labs. In addition, the compound may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One direction is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the therapeutic potential of CK2 inhibitors in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. In addition, the compound may have potential applications in the study of other cellular processes that are regulated by CK2.

Scientific Research Applications

1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. The inhibition of CK2 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S.C2H2O4/c25-24(26)20-10-3-4-11-21(20)29(27,28)23-14-12-22(13-15-23)16-18-8-5-7-17-6-1-2-9-19(17)18;3-1(4)2(5)6/h1-11H,12-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWAFPCFLDSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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